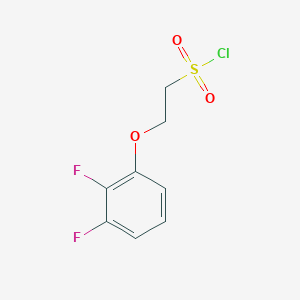
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is a high-purity fluorinated compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 256.65 g/mol . This compound is widely used in various chemical applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3-difluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would result in the formation of biaryl compounds .
Scientific Research Applications
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride
- 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride
- 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity compared to its isomers. This makes it particularly useful in applications where precise control over chemical reactivity is required .
Properties
Molecular Formula |
C8H7ClF2O3S |
|---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)5-4-14-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |
InChI Key |
WNMPRINAVVFZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















